molecular formula C14H16O4 B14003061 2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol CAS No. 77746-33-9

2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol

Cat. No.: B14003061
CAS No.: 77746-33-9
M. Wt: 248.27 g/mol
InChI Key: SBCPUTPUYMFDIZ-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with hydroxyethoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol typically involves the reaction of naphthol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol involves its interaction with specific molecular targets. The hydroxyethoxy groups allow it to form hydrogen bonds with various biological molecules, facilitating its binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biochemical effects .

Comparison with Similar Compounds

2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol can be compared with other naphthalene derivatives such as:

The unique presence of hydroxyethoxy groups in this compound makes it particularly useful in a wide range of chemical and biological applications.

Properties

CAS No.

77746-33-9

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-[4-(2-hydroxyethoxy)naphthalen-1-yl]oxyethanol

InChI

InChI=1S/C14H16O4/c15-7-9-17-13-5-6-14(18-10-8-16)12-4-2-1-3-11(12)13/h1-6,15-16H,7-10H2

InChI Key

SBCPUTPUYMFDIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OCCO)OCCO

Origin of Product

United States

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